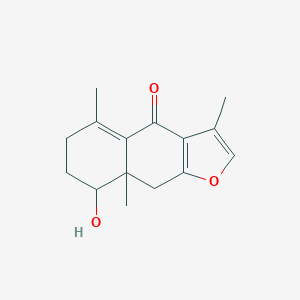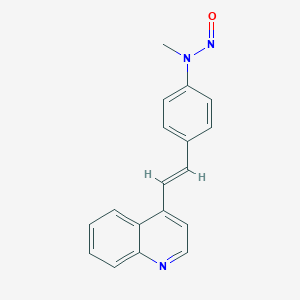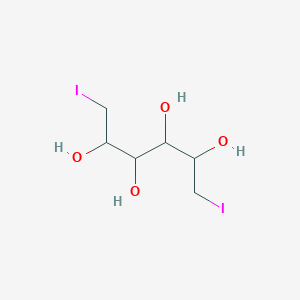
Curcolone
Vue d'ensemble
Description
Curcolone is a sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria, a perennial herb belonging to the Zingiberaceae family . It is known for its unique aromatic properties and is used in various research applications related to life sciences . The molecular formula of this compound is C15H18O3, and it has a molecular weight of 246.306 .
Mécanisme D'action
Target of Action
Curcolone is a sesquiterpenoid compound that primarily targets platelets . It inhibits collagen-induced or arachidonic acid (AA)-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, this compound can potentially affect these processes.
Mode of Action
It is known to inhibit the aggregation of platelets induced by collagen or arachidonic acid . This suggests that this compound may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.
Méthodes De Préparation
Curcolone can be extracted from the rhizomes of Curcuma zedoaria using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the use of silica gel column chromatography and preparative thin-layer chromatography to isolate the compound
Analyse Des Réactions Chimiques
Curcolone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, such as 13-hydroxy-1-oxocurzerenone.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, resulting in the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various sesquiterpenoid derivatives with different biological activities .
Applications De Recherche Scientifique
Curcolone has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Curcolone is similar to other sesquiterpenoid compounds isolated from Curcuma zedoaria, such as:
- 13-Hydroxy-1-oxocurzerenone
- 1-Oxocurzerenone
- Curcumenone
- Procurcumenol
- Curcumenol
- Zerumin A
- Labda-8(17),12-diene-15,16-dial
Compared to these compounds, this compound is unique due to its specific aromatic properties and its potent anti-platelet aggregation activity . Its cytotoxic effects against cancer cells also distinguish it from other similar sesquiterpenoids .
Propriétés
IUPAC Name |
(8S,8aS)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIXJSCFTAVWBW-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C3=C(C[C@@]2([C@H](CC1)O)C)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318601 | |
| Record name | Curcolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17015-43-9 | |
| Record name | Curcolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17015-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curcolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Curcolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7952LU6NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Curcolone and where is it found?
A1: this compound is a sesquiterpenic furano-ketol, a type of organic compound found in certain plants. It was first isolated from zedoary, the rhizome of the plant Curcuma zedoaria, a member of the ginger family (Zingiberaceae). [, ]
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C15H18O3. While the provided abstracts don't detail spectroscopic data, they do mention physicochemical studies on this compound and its derivatives were used to determine its structure. The research by Hikino et al. (1966) [] was specifically focused on elucidating the structure and absolute configuration of this compound.
Q3: Does this compound have any known biological activity?
A3: Yes, research suggests this compound shows potential for anti-platelet aggregation activity. A study by Zhang et al. (2014) [] found that this compound, along with other compounds isolated from Curcuma zedoaria rhizomes, exhibited inhibitory effects against both collagen-induced and arachidonic acid (AA)-induced platelet aggregation.
Q4: Are there any other interesting compounds found alongside this compound in Curcuma zedoaria?
A4: Yes, Curcuma zedoaria is a rich source of various bioactive compounds. Zhang et al. (2014) [] identified two new sesquiterpenoids, 13-hydroxycurzerenone and 1-oxocurzerenone, in addition to several known compounds like curzerenone, germacrone, procurcumenol, ermanin, and curcumin. Notably, many of these compounds also demonstrated anti-platelet aggregation properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)


![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
